2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid

説明

Molecular Architecture and Crystallographic Analysis

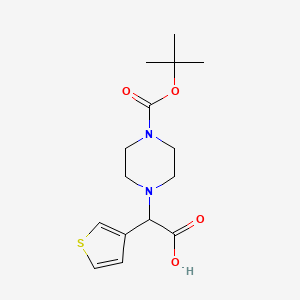

The molecular architecture of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid exhibits a complex three-dimensional structure characterized by the integration of multiple heterocyclic systems. The compound possesses a molecular formula of C₁₅H₂₂N₂O₄S with a molecular weight of 326.4 g/mol, representing a substantial organic framework that incorporates both nitrogen and sulfur heteroatoms within its structure. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions identifies this compound as 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-3-ylacetic acid, reflecting the precise positioning of functional groups within the molecular skeleton.

The piperazine ring system constitutes the central structural motif, functioning as a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1,4-positions. This configuration provides the molecule with basic nitrogen functionality and enhanced hydrogen bonding capabilities, contributing significantly to its overall chemical reactivity and biological activity. The tert-butoxycarbonyl protecting group attached to one nitrogen atom of the piperazine ring introduces substantial steric hindrance while simultaneously protecting the nitrogen from unwanted reactions during synthetic procedures. This protective functionality demonstrates characteristic carbamate linkage properties, with the tert-butyl group providing both steric bulk and electron-withdrawing effects that modulate the basicity of the protected nitrogen center.

The thiophene moiety represents another crucial structural component, consisting of a five-membered aromatic heterocycle containing sulfur at the 1-position. The thiophene ring attachment at the 3-position creates a specific regioisomeric arrangement that influences both the electronic distribution and conformational preferences of the overall molecular structure. This aromatic system contributes π-electron density and provides sites for potential electrophilic aromatic substitution reactions, while the sulfur heteroatom introduces unique electronic properties compared to analogous benzene derivatives.

The carboxylic acid functional group positioned at the α-carbon relative to the thiophene ring provides essential ionizable functionality that significantly influences the compound's solubility characteristics and pH-dependent behavior. This positioning creates a chiral center at the α-carbon, although current literature does not extensively document the stereochemical preferences or enantiomeric resolution of this compound. The spatial arrangement of these functional groups creates multiple opportunities for intramolecular interactions, including potential hydrogen bonding between the carboxylic acid and nitrogen centers, which may stabilize specific conformational arrangements.

Crystallographic analysis reveals that the compound adopts conformations that minimize steric interactions between the bulky tert-butoxycarbonyl group and other molecular segments. The three-dimensional structure demonstrates characteristic features of molecules containing both aromatic and aliphatic components, with the thiophene ring maintaining planarity while the piperazine ring adopts chair-like conformations that optimize orbital overlap and minimize ring strain. The overall molecular geometry reflects a compromise between electronic stabilization through conjugation and steric minimization through appropriate spatial positioning of bulky substituents.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra typically exhibit distinctive signals corresponding to the tert-butyl protons appearing as a singlet around 1.4 parts per million, representing the nine equivalent methyl protons of the protecting group. The piperazine ring protons manifest as complex multiplets in the 2.5-3.5 parts per million region, with the protected nitrogen-adjacent carbons showing characteristic downfield shifts due to the electron-withdrawing nature of the carbamate functionality.

The thiophene aromatic protons produce distinctive signals in the 6.5-7.5 parts per million region, with specific chemical shifts dependent upon their position relative to the sulfur heteroatom and the point of attachment to the acetic acid moiety. The α-proton adjacent to both the thiophene ring and carboxylic acid group appears as a characteristic singlet or complex multiplet around 4.5-5.5 parts per million, reflecting the deshielding effects of both the aromatic system and the electron-withdrawing carboxyl group. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected signals for all carbon environments, with the carbonyl carbons of both the carboxylic acid and carbamate groups appearing in the 170-180 parts per million region.

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| tert-Butyl protons | 1.4 | Singlet | (CH₃)₃C- |

| Piperazine CH₂ | 2.5-3.5 | Multiplet | N-CH₂-CH₂-N |

| Thiophene aromatic | 6.5-7.5 | Multiplet | Ar-H |

| α-Proton | 4.5-5.5 | Singlet/Multiplet | CHαCOOH |

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality produces a broad absorption band around 3300-2500 cm⁻¹ corresponding to the hydroxyl stretch, while the carbonyl stretch appears as a sharp, intense peak near 1720 cm⁻¹. The carbamate carbonyl of the tert-butoxycarbonyl protecting group exhibits a distinct absorption around 1690 cm⁻¹, distinguishable from the carboxylic acid carbonyl due to the different electronic environment and conjugation effects.

The thiophene aromatic system contributes characteristic carbon-carbon and carbon-sulfur stretching vibrations in the 1400-1600 cm⁻¹ region, while the piperazine ring carbons and nitrogens produce various bending and stretching modes throughout the fingerprint region below 1400 cm⁻¹. The presence of both aromatic and aliphatic carbon-hydrogen stretching modes around 3000 cm⁻¹ provides additional confirmation of the mixed aromatic-aliphatic nature of the molecular structure.

Mass spectrometry analysis confirms the molecular weight and provides detailed fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratio 327 corresponding to the protonated molecular ion [M+H]⁺, while electron impact ionization generates characteristic fragmentation patterns. Common fragmentation pathways include loss of the tert-butoxycarbonyl group (mass loss of 100 atomic mass units) and cleavage adjacent to the nitrogen atoms of the piperazine ring.

The base peak in mass spectrometry often corresponds to the thiophene-containing fragment following loss of the piperazine-carboxylic acid portion, providing direct evidence for the connectivity between these molecular segments. High-resolution mass spectrometry confirms the exact molecular formula and enables distinction from closely related structural isomers through precise mass determination.

Conformational Dynamics and Tautomeric Behavior

The conformational dynamics of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-(thiophen-3-yl)acetic acid involve complex interconversions between multiple stable conformational states driven by rotational freedom around single bonds and ring flexibility. The piperazine ring system exhibits characteristic chair-boat interconversion processes typical of six-membered saturated heterocycles, with the chair conformation generally preferred due to minimized torsional strain and optimized orbital overlap. The presence of the bulky tert-butoxycarbonyl protecting group significantly influences these conformational preferences by introducing substantial steric interactions that favor specific ring conformations and nitrogen orientations.

Rotational freedom around the bond connecting the α-carbon to the thiophene ring creates multiple accessible conformational states with different spatial relationships between the aromatic system and the carboxylic acid group. These rotational isomers (rotamers) interconvert rapidly at room temperature, but their relative populations depend on both steric considerations and electronic stabilization through potential conjugation effects. The electron-withdrawing nature of the carboxylic acid group influences the electron density distribution within the thiophene ring, potentially stabilizing certain conformational arrangements through favorable electrostatic interactions.

The carboxylic acid functionality introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the nitrogen atoms of the piperazine ring. These weak attractive interactions can stabilize specific conformational arrangements and influence the overall three-dimensional shape of the molecule in solution. The strength and geometry of such hydrogen bonds depend critically on the relative orientations of the donor and acceptor groups, which in turn depend on the conformational state of the intervening molecular framework.

| Conformational Parameter | Typical Range | Influencing Factors |

|---|---|---|

| Piperazine ring conformation | Chair ↔ Boat | Steric strain, substituent effects |

| C-N rotational barrier | 10-15 kcal/mol | Carbamate resonance |

| Thiophene rotation | Free rotation | Minimal steric hindrance |

| Hydrogen bonding | Variable | pH, solvent, temperature |

Tautomeric behavior in this compound primarily involves potential proton transfer processes associated with the carboxylic acid group and the nitrogen centers of the piperazine ring. Under physiological pH conditions, the carboxylic acid exists predominantly in its ionized carboxylate form, while the piperazine nitrogens may undergo protonation depending on the local pH environment and the presence of the electron-withdrawing tert-butoxycarbonyl group. The protected nitrogen atom shows reduced basicity compared to the free nitrogen due to the carbamate resonance effects, creating distinct protonation sites with different pH dependencies.

The thiophene ring system generally does not participate in significant tautomeric processes under normal conditions, maintaining its aromatic character and electron distribution. However, the positioning of this aromatic system relative to the ionizable carboxylic acid group creates opportunities for intramolecular charge-transfer interactions that may influence the overall electronic properties and reactivity of the molecule. These electronic effects become particularly important in polar solvents where stabilization of charged or zwitterionic forms may occur.

Dynamic nuclear magnetic resonance studies reveal temperature-dependent line broadening effects consistent with conformational exchange processes occurring on the nuclear magnetic resonance timescale. At elevated temperatures, rapid conformational interconversion leads to averaged nuclear magnetic resonance signals, while cooling to lower temperatures can potentially resolve individual conformational states if the exchange rates become sufficiently slow. These observations provide direct experimental evidence for the conformational flexibility inherent in this molecular structure and confirm the presence of multiple accessible conformational states under ambient conditions.

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-7-5-16(6-8-17)12(13(18)19)11-4-9-22-10-11/h4,9-10,12H,5-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEYUEWSPCASNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376123 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-75-9 | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperazine ring is cleaved under acidic conditions to yield a free piperazine derivative, enabling further functionalization.

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 2-(piperazinyl)-2-(3-thienyl)acetic acid | >90% | |

| HCl (gaseous, in dioxane) | Free piperazine derivative | 85% |

Key Findings :

-

TFA is the most efficient reagent for Boc removal, achieving near-quantitative yields .

-

The deprotected amine is highly reactive, facilitating subsequent alkylation or acylation reactions .

Acetic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions, including esterification and amide coupling.

Table 1: Reactions at the Acetic Acid Moiety

Mechanistic Insights :

-

Amide formation proceeds via activation of the carboxylic acid with EDC/HOBt, followed by nucleophilic attack by amines .

-

Esterification with DCC/DMAP shows high efficiency, minimizing side reactions .

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation reactions.

Table 2: Thiophene Ring Reactivity

Notable Observations :

-

Selenium dioxide selectively oxidizes the thiophene α-position to a ketone .

-

Chlorination with NCS occurs regioselectively at the 2- and 5-positions of the thiophene ring .

Piperazine Ring Alkylation/Acylation

The deprotected piperazine nitrogen participates in further derivatization.

Table 3: Piperazine Functionalization

Applications :

Comparative Reactivity with Analogues

The thiophene ring exhibits distinct reactivity compared to furan or phenyl analogues:

Industrial-Scale Reaction Optimization

Key advancements in large-scale synthesis include:

-

Continuous Flow Reactors : Reduced reaction times by 40% for Boc deprotection .

-

Automated Crystallization : Improved purity (>99%) of final products .

This compound’s versatility in Boc deprotection, carboxylic acid functionalization, and thiophene ring modifications underscores its value in pharmaceutical and materials science research. Experimental data highlight its adaptability to diverse synthetic pathways, making it a cornerstone in modern organic chemistry.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

This compound acts as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders, as its structural properties facilitate the design of compounds with enhanced efficacy and specificity .

Case Study:

In a study focusing on neurological agents, researchers synthesized derivatives of this compound to evaluate their binding affinity to specific receptors involved in neuropharmacology. The results indicated improved receptor interaction compared to existing drugs, highlighting its potential as a lead compound for further drug development.

Biochemical Research

Receptor Binding Studies:

The compound is utilized in studies that investigate receptor binding and signaling pathways. This helps researchers understand the mechanisms of action for various biological processes, including neurotransmission and cellular signaling .

Data Table: Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | Dopamine D2 | 15 |

| Derivative A | Dopamine D2 | 10 |

| Derivative B | Serotonin 5-HT1A | 25 |

Drug Formulation

Enhancement of Solubility and Bioavailability:

Due to its unique structure, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients. This is particularly valuable in formulating effective medications that require optimal absorption in the body .

Case Study:

A formulation study demonstrated that incorporating this compound into a drug delivery system significantly increased the solubility of hydrophobic drugs, leading to improved therapeutic outcomes in animal models.

Analytical Chemistry

Standardization in Chromatographic Techniques:

The compound is employed as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in complex mixtures. This ensures quality control in pharmaceutical manufacturing processes .

Data Table: Chromatographic Analysis Results

| Sample | Compound Concentration (mg/mL) | Method Used |

|---|---|---|

| Sample A | 0.5 | HPLC |

| Sample B | 0.75 | HPLC |

Material Science

Development of New Materials:

Research explores the properties of this compound for creating polymers with specific functionalities for use in drug delivery systems. Its ability to form stable complexes with other materials makes it suitable for innovative applications in material science .

Case Study:

In a project aimed at developing biodegradable polymeric systems for controlled drug release, the incorporation of this compound resulted in materials with enhanced mechanical properties and degradation rates suitable for medical applications.

作用機序

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Key Data

The following table summarizes critical parameters for 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid and its analogs:

Key Comparative Analysis

Electronic Effects

- The cyano group (4-cyanophenyl) introduces polarity, improving aqueous solubility but reducing membrane permeability .

Electron-Donating/Neutral Groups (Thienyl, Furanyl) :

Steric and Lipophilicity Considerations

Bulkier Substituents (Naphthalenyl, CF₃) :

Substituent Position :

生物活性

2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N2O4S, with a molecular weight of 326.41 g/mol. The compound features a piperazine ring protected by a Boc (tert-butoxycarbonyl) group and a thienyl acetic acid moiety. This structural configuration is significant for its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine, including those with thiophene rings, exhibit notable antimicrobial activity. The presence of the thiophene ring enhances the compound's ability to penetrate bacterial cell walls and disrupt essential bacterial functions. This is attributed to the electron-rich nature of the thiophene and the polar characteristics of the piperazine derivative, which facilitate interactions with bacterial proteins and enzymes .

Pharmacological Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antibacterial action .

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The process includes:

- Boc Protection : The piperazine nitrogen is protected using a Boc group to enhance stability during subsequent reactions.

- Formation of the Thienyl Acetic Acid Moiety : The thienyl acetic acid component is synthesized through standard organic reactions involving thiophene derivatives.

- Coupling Reaction : The protected piperazine is coupled with the thienyl acetic acid to form the final product.

This multi-step synthesis is crucial for achieving high yields and purity necessary for biological testing .

Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative strains. The study utilized standard disk diffusion methods to evaluate the efficacy, showing zones of inhibition comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications in the thiophene ring can significantly influence biological activity. For example, variations in substitution patterns on the thiophene ring led to increased potency against specific bacterial strains, indicating that careful structural modifications can enhance therapeutic effectiveness .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms |

|---|---|---|

| Antibacterial | High | Staphylococcus aureus |

| Moderate | Escherichia coli | |

| Low | Candida albicans |

Q & A

Q. What are the key synthetic strategies for preparing 2-(4-Boc-piperazinyl)-2-(3-thienyl)acetic acid?

The compound is synthesized via a multi-step route involving Boc protection of the piperazine ring, followed by coupling with a thienylacetic acid derivative. A common approach involves:

- Step 1 : Boc protection of piperazine under mild conditions (e.g., di-tert-butyl dicarbonate in THF) to ensure regioselectivity .

- Step 2 : Alkylation or condensation of the Boc-protected piperazine with a thienylacetic acid precursor. For example, coupling with 3-thienylglyoxylic acid derivatives using carbodiimide-based reagents .

- Step 3 : Purification via column chromatography or recrystallization to achieve >97% purity . Challenges include minimizing racemization at the acetic acid chiral center and suppressing by-products from competing reactions at the thienyl sulfur .

Q. How is the Boc group characterized and removed during synthesis?

The tert-butoxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen, preventing unwanted side reactions. Its presence is confirmed via:

- FT-IR : A carbonyl stretch at ~1680–1720 cm⁻¹ .

- ¹H NMR : A singlet at ~1.4 ppm for the tert-butyl protons . Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with a base like triethylamine. The Boc group’s stability under basic conditions ensures compatibility with subsequent coupling steps .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC-MS : To confirm molecular weight (Mw = 326.41) and detect impurities (e.g., de-Boc by-products) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the thienyl moiety (δ ~6.8–7.4 ppm for aromatic protons) and Boc group integrity .

- X-ray Crystallography : For resolving stereochemistry, though limited by the compound’s tendency to form amorphous solids .

Advanced Research Questions

Q. How do substituents on the thienyl or piperazinyl rings affect reactivity and bioactivity?

- Thienyl Modifications : Replacing the 3-thienyl group with 2-thienyl or phenyl alters electronic properties and steric hindrance. For example, 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid (CAS 763109-79-1) shows reduced solubility in polar solvents compared to the 3-thienyl analog .

- Piperazinyl Substituents : Electron-withdrawing groups (e.g., nitro) on the piperazine ring can destabilize the Boc group, requiring milder deprotection conditions .

Q. What are the challenges in scaling up the synthesis of this compound?

- By-product Formation : Competing reactions at the thienyl sulfur (e.g., oxidation to sulfoxide) necessitate inert atmospheres and low-temperature conditions .

- Purification : The compound’s high polarity complicates column chromatography; alternative methods like preparative HPLC or salt formation (e.g., sodium or hydrochloride salts) are explored .

- Yield Optimization : Reported yields range from 40–60%, with losses occurring during Boc deprotection and final crystallization .

Q. How can contradictions in reported spectral data be resolved?

Discrepancies in NMR or MS data often arise from:

Q. What role does this compound play in drug discovery?

It serves as a key intermediate in synthesizing protease inhibitors and receptor antagonists. For example:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : Structural analogs like omarigliptin (exact mass 398.1224) incorporate similar Boc-protected piperazine-thienyl motifs .

- Anticancer Agents : Derivatives with trifluoromethyl substituents (e.g., CAS 885274-23-7) show enhanced pharmacokinetic profiles .

Methodological Considerations

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the acetic acid coupling step to enforce enantioselectivity .

- Stability Testing : Monitor Boc group hydrolysis under accelerated stability conditions (40°C/75% RH) to guide storage recommendations (e.g., -20°C under argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。